(2Z)-3-[(2,2-diethoxyethyl)carbamoyl]prop-2-enoic acid
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Overview
Description
(2Z)-3-[(2,2-diethoxyethyl)carbamoyl]prop-2-enoic acid is an organic compound with a complex structure that includes a carbamoyl group and a propenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-[(2,2-diethoxyethyl)carbamoyl]prop-2-enoic acid typically involves the reaction of 2,2-diethoxyethylamine with a suitable propenoic acid derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. Common solvents used in this synthesis include methanol and ethanol, which help in dissolving the reactants and providing a medium for the reaction to occur.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-[(2,2-diethoxyethyl)carbamoyl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The carbamoyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-3-[(2,2-diethoxyethyl)carbamoyl]prop-2-enoic acid is used as a building block for the synthesis of more complex molecules
Biology
The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers are exploring its use in developing new pharmaceuticals and therapeutic agents.
Medicine
In medicine, this compound is being investigated for its potential role in drug development. Its ability to interact with biological targets makes it a candidate for the treatment of various diseases.
Industry
Industrially, the compound is used in the production of specialty chemicals and intermediates. Its reactivity and versatility make it valuable in the manufacture of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of (2Z)-3-[(2,2-diethoxyethyl)carbamoyl]prop-2-enoic acid involves its interaction with specific molecular targets. The carbamoyl group can form hydrogen bonds with enzymes or receptors, modulating their activity. Additionally, the propenoic acid moiety can participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-3-[(2,2-dimethoxyethyl)carbamoyl]prop-2-enoic acid
- (2Z)-3-[(2,2-diethoxyethyl)carbamoyl]prop-2-enoic acid methyl ester
- This compound ethyl ester
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(Z)-4-(2,2-diethoxyethylamino)-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5/c1-3-15-10(16-4-2)7-11-8(12)5-6-9(13)14/h5-6,10H,3-4,7H2,1-2H3,(H,11,12)(H,13,14)/b6-5- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMERDGLAXXJMIS-WAYWQWQTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC(=O)C=CC(=O)O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(CNC(=O)/C=C\C(=O)O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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